Cas no 1803737-60-1 (2,4-Diiodo-3-fluoromandelic acid)

2,4-Diiodo-3-fluoromandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,4-Diiodo-3-fluoromandelic acid
-
- インチ: 1S/C8H5FI2O3/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)
- InChIKey: WUCQADSZEIQKCG-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CC=1C(C(=O)O)O)I)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- トポロジー分子極性表面積: 57.5
- XLogP3: 2.2
2,4-Diiodo-3-fluoromandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024421-500mg |
2,4-Diiodo-3-fluoromandelic acid |
1803737-60-1 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
Alichem | A015024421-250mg |
2,4-Diiodo-3-fluoromandelic acid |
1803737-60-1 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
Alichem | A015024421-1g |
2,4-Diiodo-3-fluoromandelic acid |
1803737-60-1 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
2,4-Diiodo-3-fluoromandelic acid 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
2,4-Diiodo-3-fluoromandelic acidに関する追加情報
Introduction to 2,4-Diiodo-3-fluoromandelic Acid (CAS No. 1803737-60-1)
2,4-Diiodo-3-fluoromandelic acid (CAS No. 1803737-60-1) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct molecular structure, holds potential applications in various areas, including radiopharmaceuticals, imaging agents, and drug development. This article aims to provide a comprehensive overview of 2,4-Diiodo-3-fluoromandelic acid, highlighting its chemical properties, biological activities, and recent advancements in its research and applications.
Chemical Structure and Properties
2,4-Diiodo-3-fluoromandelic acid is a substituted mandelic acid derivative with the molecular formula C9H5F2I2O2. The compound features a benzene ring with two iodine atoms at the 2 and 4 positions and a fluorine atom at the 3 position. The presence of these halogen substituents imparts unique chemical and physical properties to the molecule. The iodine atoms contribute to the compound's high atomic number, making it suitable for applications in nuclear medicine and imaging techniques. The fluorine atom enhances the molecule's stability and solubility in polar solvents.
The molecular weight of 2,4-Diiodo-3-fluoromandelic acid is approximately 408.99 g/mol. It exists as a white crystalline solid at room temperature and has a melting point of around 150°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it amenable to various synthetic transformations and analytical techniques.
Synthesis and Preparation
The synthesis of 2,4-Diiodo-3-fluoromandelic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the substitution of a benzene ring with iodine and fluorine atoms followed by the introduction of the carboxylic acid group. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound.
A notable method involves the use of transition metal-catalyzed reactions to achieve high yields and selectivity. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce iodine atoms into the benzene ring. Subsequent fluorination can be achieved using selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These synthetic strategies not only improve the overall yield but also reduce the formation of by-products, making the process more scalable for industrial applications.
Biological Activities and Applications
2,4-Diiodo-3-fluoromandelic acid has shown promising biological activities that make it a valuable candidate for various medical applications. One of its key applications is in radiopharmaceuticals, where it can be used as an imaging agent for diagnostic purposes. The high atomic number of iodine atoms allows for efficient gamma-ray emission, which can be detected using gamma cameras or positron emission tomography (PET) scanners.
In addition to its use in imaging, 2,4-Diiodo-3-fluoromandelic acid has been investigated for its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer activities. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 2,4-Diiodo-3-fluoromandelic acid can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival.
The compound's ability to modulate these pathways makes it a potential lead for developing new drugs targeting various diseases. Ongoing clinical trials are exploring its efficacy in treating conditions such as inflammatory disorders and certain types of cancer. These studies are crucial for understanding the full therapeutic potential of 2,4-Diiodo-3-fluoromandelic acid.
Recent Research Developments
The field of research surrounding 2,4-Diiodo-3-fluoromandelic acid is rapidly evolving, with new findings continuously expanding our understanding of its properties and applications. A recent study published in the journal Bioorganic & Medicinal Chemistry Letters reported on the development of novel derivatives of 2,4-Diiodo-3-fluoromandelic acid. These derivatives were designed to enhance specific biological activities while maintaining favorable pharmacokinetic properties.
The researchers found that certain structural modifications significantly improved the compound's potency against cancer cells while reducing toxicity to normal cells. This breakthrough has opened up new avenues for optimizing the therapeutic index of 2,4-Diiodo-3-fluoromandelic acid-based drugs.
Another area of active research is the use of 2,4-Diiodo-3-fluoromandelic acid strong > as a probe for studying protein-protein interactions. Its unique chemical structure allows it to bind selectively to specific protein targets, making it a valuable tool for elucidating complex biological processes at the molecular level.
Safety Considerations and Future Prospects
Safety is a critical aspect when dealing with any chemical compound, especially those intended for medical use. While preliminary studies suggest that 2,4-Diiodo-3-fluoromandelic acid strong > is generally well-tolerated at therapeutic doses, further toxicological evaluations are necessary to ensure its safety profile. Researchers are conducting comprehensive toxicity studies to assess potential side effects and long-term health impacts.
The future prospects for < strong > 2 , 4 - Diiodo - 3 - fluoromandelic acid strong > are promising . As our understanding of its biological activities continues to grow , we can expect to see more innovative applications emerging . Ongoing research will likely lead to the development of new derivatives with enhanced therapeutic properties , paving the way for breakthroughs in drug discovery and medical diagnostics . p > article > < / response >
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